![molecular formula C17H24N4O3S B2915707 4-(N-butyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide CAS No. 1171084-94-8](/img/structure/B2915707.png)
4-(N-butyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
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Description
4-(N-butyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized through a series of complex chemical reactions.
Scientific Research Applications
Antitumor Agents
Benzamide derivatives have been studied for their potential as antitumor agents due to their ability to inhibit certain enzymes and receptors involved in cancer cell proliferation .
Antimicrobial Agents
These compounds may also serve as antimicrobial agents, targeting a variety of bacterial and fungal strains .
Antiparasitic Agents
Research suggests that benzamide derivatives could be effective antiparasitic agents, possibly offering new treatments for parasitic infections .
Anti-Alzheimer Agents
Some benzamide derivatives are being explored for their potential use in treating Alzheimer’s disease by affecting certain neurological pathways .
Antidiabetic Agents
There is evidence to suggest that these compounds could play a role in managing diabetes, possibly through effects on insulin regulation or glucose metabolism .
EGFR and erbB2 Inhibitors
Benzamide derivatives may act as inhibitors of EGFR and erbB2, which are proteins often involved in the signaling pathways of various cancers .
properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-5-6-11-20(3)25(23,24)15-9-7-14(8-10-15)17(22)18-16-12-13(2)19-21(16)4/h7-10,12H,5-6,11H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTTYOFSDJUBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-butyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide |
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